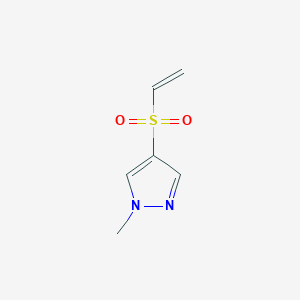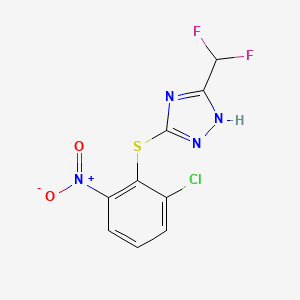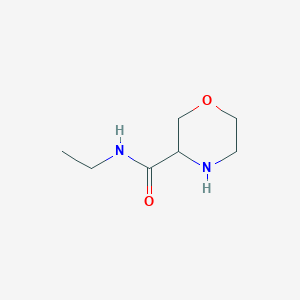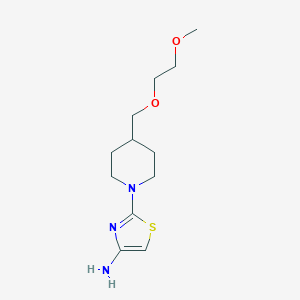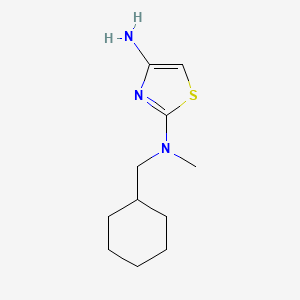
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is a compound that features a benzoic acid core substituted with a hydroxy group and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-methylthiazole under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-oxo-3-(2-methylthiazol-4-yl)benzoic acid, while reduction of the carboxylic acid group may produce 4-hydroxy-3-(2-methylthiazol-4-yl)benzyl alcohol .
Aplicaciones Científicas De Investigación
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-(2-thiazolyl)benzoic acid: Similar structure but lacks the methyl group on the thiazole ring.
4-Hydroxy-3-(2-pyridyl)benzoic acid: Contains a pyridine ring instead of a thiazole ring.
4-Hydroxy-3-(2-furyl)benzoic acid: Features a furan ring in place of the thiazole ring.
Uniqueness
4-Hydroxy-3-(2-methylthiazol-4-yl)benzoic acid is unique due to the presence of the methyl-substituted thiazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-6-12-9(5-16-6)8-4-7(11(14)15)2-3-10(8)13/h2-5,13H,1H3,(H,14,15) |
Clave InChI |
JPWBSEMONHONID-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



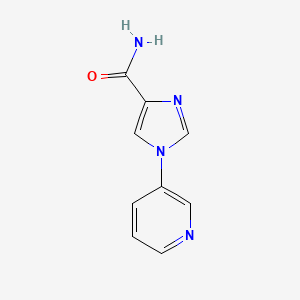
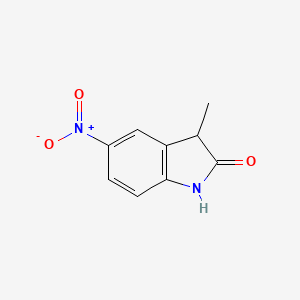

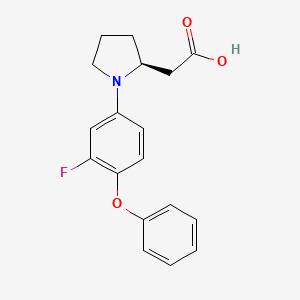

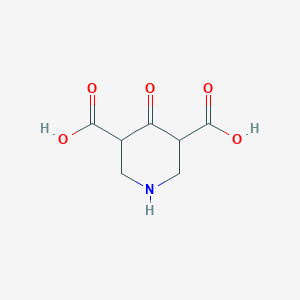
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
